Palmitic acid-9,10-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

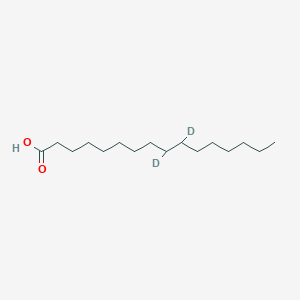

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

258.44 g/mol |

IUPAC Name |

9,10-dideuteriohexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7D,8D |

InChI Key |

IPCSVZSSVZVIGE-QTQOOCSTSA-N |

Isomeric SMILES |

[2H]C(CCCCCC)C([2H])CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Palmitic Acid-9,10-d2 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palmitic acid-9,10-d2, a stable isotope-labeled form of the ubiquitous 16-carbon saturated fatty acid, has emerged as an indispensable tool in metabolic research. Its unique properties allow for precise tracing and quantification of palmitic acid's metabolic fate within complex biological systems. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

Core Applications in Research

This compound serves three primary functions in research:

-

Metabolic Tracer: As a stable isotope-labeled analogue, it allows researchers to track the incorporation and conversion of palmitic acid into various lipid species and metabolic intermediates without the safety concerns and disposal issues associated with radioactive isotopes. This is fundamental to studying fatty acid metabolism, including its synthesis, degradation, and flux through different pathways.[1][2]

-

Internal Standard: In analytical chemistry, particularly mass spectrometry-based lipidomics, deuterated fatty acids like this compound are the gold standard for internal standards.[3] By adding a known amount to a sample, it corrects for variations in sample preparation and instrument response, enabling accurate quantification of endogenous palmitic acid.[3]

-

Investigating Disease Pathophysiology: Researchers utilize this compound to unravel the role of fatty acids in a multitude of diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular disease, and cancer. By tracing its metabolic journey, scientists can elucidate mechanisms of lipotoxicity, inflammation, and insulin resistance.

Data Presentation: Quantitative Parameters in Palmitic Acid-d2 Research

The following tables summarize typical quantitative data from studies employing deuterated or other isotopically labeled palmitic acid for metabolic tracing and quantification.

Table 1: Palmitic Acid Isotope Tracing in Cell Culture

| Cell Line | Tracer & Concentration | Incubation Time(s) | Key Findings | Reference |

| HepG2 | [U-13C]-Palmitic acid (100 µM) | 24 h | Increased incorporation into triglycerides and ceramides. | (Example, based on similar studies) |

| ARPE-19 | Palmitic acid (50, 100, 200 µM) | 24 h, 48 h | Dose-dependent cytotoxicity and increased reactive oxygen species.[4] | [4] |

| Podocytes | Palmitic acid (150 µM) | 24 h | Induced mitochondrial injury and lipid accumulation.[5] | [5] |

| Sertoli Cells | Palmitic acid | Not specified | Inhibited fatty acid β-oxidation, leading to mitochondrial dysfunction and apoptosis.[6] | [6] |

Table 2: Palmitic Acid Isotope Tracing in Animal Models

| Animal Model | Tracer & Administration | Duration | Key Findings | Reference |

| Sprague Dawley Rats | Palmitic acid-d31 (0.01 g/kg bw, i.p.) | 104 minutes | Higher intrahepatic uptake of palmitic acid in rats with fatty liver disease.[7][8] | [7][8] |

| Humans | d31-palmitate (oral) | 9 hours | Validated against [1-13C]palmitate for measuring fatty acid oxidation during exercise.[9] | [9] |

| Humans | [1-13C]palmitate (infusion) | 90 minutes | Determined palmitic acid turnover rates in normal subjects.[10] | [10] |

Table 3: Palmitic Acid-d2 as an Internal Standard for GC-MS Quantification

| Sample Type | Internal Standard & Concentration | Derivatization Agent | Key Quantification Parameters | Reference |

| Plasma | Heptadecanoic acid (C17:0) (10 µg) | Diazomethane | Linear range: 1–100 µg.[11] | [11] |

| Various | Palmitic acid-d3 (25 ng) | Pentafluorobenzyl bromide | Used for quantification of unlabeled palmitic acid.[3] | [3] |

| Paint Samples | Tridecanoic acid (variable) | BSTFA + 1% TMCS | LOD < 0.4 µg/g; LOQ < 0.5 µg/g.[12] | [12] |

Experimental Protocols

Protocol 1: Stable Isotope Tracing of Palmitic Acid in Cell Culture

This protocol provides a general framework for tracing the metabolic fate of this compound in cultured cells.

1. Preparation of Labeled Fatty Acid Medium:

- Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). A common molar ratio is 6:1 (fatty acid:BSA).

- Add the this compound-BSA complex to serum-free cell culture medium to achieve the desired final concentration (e.g., 100 µM).

2. Cell Seeding and Treatment:

- Seed cells in multi-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

- Remove the growth medium and replace it with the prepared labeled fatty acid medium.

- Incubate the cells for various time points (e.g., 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the tracer.

3. Metabolite Extraction:

- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism and extract metabolites using a cold solvent mixture, such as 80% methanol.

- Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

4. Sample Analysis by Mass Spectrometry:

- Dry the supernatant containing the metabolites under a stream of nitrogen or by vacuum centrifugation.

- Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

- Analyze the samples to identify and quantify the labeled lipid species.

Protocol 2: Quantification of Palmitic Acid in Plasma using GC-MS with a Deuterated Internal Standard

This protocol outlines the procedure for quantifying endogenous palmitic acid in plasma samples.

1. Sample Preparation:

- To a known volume of plasma (e.g., 100 µL), add a precise amount of Palmitic acid-d2 as an internal standard (e.g., 10 µg).

2. Lipid Extraction:

- Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform:methanol solvent system to separate lipids from aqueous components.

3. Derivatization:

- Evaporate the organic solvent containing the lipids.

- Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives. A common method is to use diazomethane or BF3 in methanol. This step is crucial for making the fatty acids suitable for GC analysis.

4. GC-MS Analysis:

- Inject the derivatized sample into the GC-MS system.

- The gas chromatograph separates the different fatty acid methyl esters based on their volatility and interaction with the column.

- The mass spectrometer detects the separated compounds, allowing for the identification and quantification of both the endogenous (unlabeled) palmitic acid and the deuterated internal standard based on their unique mass-to-charge ratios.

5. Data Analysis:

- Calculate the ratio of the peak area of the endogenous palmitic acid to the peak area of the deuterated internal standard.

- Use a calibration curve, prepared with known concentrations of unlabeled palmitic acid and a constant concentration of the internal standard, to determine the absolute concentration of palmitic acid in the original plasma sample.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in research.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atlas of metabolism reveals palmitic acid results in mitochondrial dysfunction and cell apoptosis by inhibiting fatty acid β-oxidation in Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arpi.unipi.it [arpi.unipi.it]

A Technical Guide to the Synthesis and Isotopic Purity of Palmitic Acid-9,10-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity of Palmitic acid-9,10-d2, a deuterated derivative of the ubiquitous saturated fatty acid, palmitic acid. This document details the synthetic methodology, expected isotopic purity, and analytical techniques for its characterization. Furthermore, it explores the significant signaling pathways influenced by palmitic acid, offering valuable context for its application in metabolic research and drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the catalytic deuteration of its monounsaturated precursor, palmitoleic acid. This method involves the addition of two deuterium atoms across the double bond at the C9-C10 position of the fatty acid chain. While a specific protocol for this exact isotopologue is not widely published, the methodology is analogous to the well-documented synthesis of Stearic acid-9,10-d2 from oleic acid.[1][2]

Experimental Protocol: Catalytic Deuteration of Palmitoleic Acid

This protocol is adapted from established methods for the deuteration of monounsaturated fatty acids.

Materials:

-

Palmitoleic acid

-

Deuterium gas (D2)

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C))[3]

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a reaction vessel, the catalyst (typically 5-10% by weight of the starting material) is suspended in the anhydrous solvent under an inert atmosphere.

-

Introduction of Precursor: Palmitoleic acid, dissolved in the anhydrous solvent, is added to the reaction vessel.

-

Deuteration Reaction: The reaction vessel is purged with deuterium gas and the mixture is stirred vigorously at a controlled temperature and pressure. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude deuterated palmitic acid.

-

Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain this compound of high chemical purity.

Isotopic Purity and Analysis

The isotopic purity of the final product is a critical parameter. For d2-labeled fatty acids synthesized via catalytic deuteration, high isotopic enrichment is achievable.

Quantitative Data

The following table summarizes the expected isotopic purity for this compound, based on data from its close analog, Stearic acid-9,10-d2.[1]

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d2) | Mass Spectrometry |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

Experimental Protocol: Isotopic Purity Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for determining the isotopic purity of fatty acid methyl esters (FAMEs).

Materials:

-

This compound sample

-

Methanol with 2% (v/v) sulfuric acid

-

Saturated sodium chloride solution

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization to FAME: The deuterated palmitic acid sample is converted to its methyl ester by heating in methanol with sulfuric acid.[4]

-

Extraction: The resulting FAME is extracted with hexane. The organic layer is washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

GC-MS Analysis: The hexane solution containing the FAME is injected into the GC-MS system.

-

GC Separation: The FAME is separated from other components on a suitable capillary column.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum will show the molecular ion peak (M+) and characteristic fragment ions. The relative abundances of the ions corresponding to the d0, d1, and d2 species are used to calculate the isotopic enrichment.

-

Biological Significance: Palmitic Acid Signaling Pathways

Palmitic acid is not merely a metabolic fuel but also a potent signaling molecule that can trigger various cellular pathways, particularly those related to inflammation and cellular stress.[5] Understanding these pathways is crucial for researchers using this compound as a tracer to study its metabolic fate and cellular effects.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[6][7][8] This interaction initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][10]

Caption: Palmitic Acid-Induced TLR4 Signaling Pathway.

Endoplasmic Reticulum (ER) Stress Pathway

Elevated levels of palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[11][12] This activates the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.[13][14][15]

Caption: Palmitic Acid-Induced ER Stress and Apoptosis.

Workflow for Synthesis and Analysis of this compound

The following diagram illustrates the overall workflow from synthesis to the application of this compound in biological studies.

Caption: Workflow for this compound Synthesis and Use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. [PDF] Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β | Semantic Scholar [semanticscholar.org]

- 8. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-like receptor 2 and palmitic acid cooperatively contribute to the development of nonalcoholic steatohepatitis through inflammasome activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palmitic and linoleic acids induce ER stress and apoptosis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid-induced cell death: impact of endoplasmic reticulum and oxidative stress, mitigated by L-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: Implications for apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitic acid induces human osteoblast-like Saos-2 cell apoptosis via endoplasmic reticulum stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Sirtuin 1 in Palmitic Acid-Induced Endoplasmic Reticulum Stress in Cardiac Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Palmitic Acid: A Technical Guide to Palmitic Acid-9,10-d2 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of palmitic acid-9,10-d2 as a stable isotope tracer to investigate the dynamic processes of fatty acid metabolism. The strategic placement of deuterium atoms at the 9 and 10 positions allows for precise tracking of palmitic acid's fate, particularly its desaturation, oxidation, and incorporation into complex lipids. This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and data interpretation strategies for utilizing this powerful tool in metabolic research and drug development.

Core Principles of Stable Isotope Tracing with Deuterated Palmitic Acid

Stable isotope tracing is a powerful technique used to follow the metabolic fate of a molecule of interest within a biological system.[1] By introducing a "labeled" version of a compound, where one or more atoms are replaced with a heavier, non-radioactive isotope, researchers can track its journey through various metabolic pathways.[2] this compound serves as an ideal tracer for several reasons:

-

Biological Relevance: Palmitic acid is the most common saturated fatty acid in the human body, playing a central role in energy storage, membrane structure, and signaling.[2]

-

Specific Labeling: The deuterium labels at the 9 and 10 positions are key for studying the activity of stearoyl-CoA desaturase-1 (SCD1), the enzyme that introduces a double bond at this location to convert palmitic acid to palmitoleic acid.

-

Detection: The increase in mass due to the deuterium atoms allows for its differentiation from endogenous, unlabeled palmitic acid using mass spectrometry (MS).[3]

The primary applications of this compound as a metabolic tracer include:

-

Tracing Fatty Acid Oxidation: Quantifying the rate at which fatty acids are broken down for energy production.[4]

-

Incorporation into Complex Lipids: Following the esterification of palmitic acid into triglycerides, phospholipids, and cholesterol esters.[4]

-

Neutral Lipid Synthesis: Investigating the de novo synthesis of neutral lipids.[5]

Quantitative Data Presentation

The following tables summarize representative quantitative data that can be obtained from metabolic tracing studies using deuterated palmitic acid. These values are illustrative and will vary depending on the experimental model, physiological state, and analytical methods.

| Parameter | Typical Value | Units | Reference |

| Tracer Infusion Rate | |||

| Constant Infusion Rate | 0.03 - 0.04 | µmol/kg/min | [4] |

| Plasma Kinetics | |||

| Palmitate Rate of Appearance (Ra) | 1 | µmol/kg/min | [6] |

| VLDL-Triglyceride Fractional Synthesis Rate (FSR) | 25 | %/hour | [6] |

| Metabolite Enrichment | |||

| Plasma Palmitate Enrichment (at steady state) | 0.04 | Atom Percent Excess | [6] |

| VLDL-Triglyceride Palmitate Enrichment (after 3 hours) | 0.03 | Atom Percent Excess | [6] |

Table 1: In Vivo Kinetic Parameters of Palmitic Acid Metabolism.

| Tissue | Fractional Synthesis of Palmitate (%) | Contribution from Chain Elongation (%) | Reference |

| Epidermis | 47 - 87 | 24 - 40 | [7] |

| Liver | 47 - 87 | 24 - 40 | [7] |

| Spinal Cord | 47 - 87 | 24 - 40 | [7] |

Table 2: Tissue-Specific Fatty Acid Synthesis from a Deuterated Water Tracer Study.

Key Metabolic Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the logical flow of tracer experiments is crucial for understanding and designing robust studies. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: Metabolic fate of this compound.

The above diagram illustrates the primary metabolic pathways that this compound can enter upon cellular uptake. A key transformation is the desaturation to palmitoleic acid by SCD1, which results in the loss of the deuterium label.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Palmitic Acid for Fatty Acid Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of deuterated palmitic acid as a stable isotope tracer for fatty acid flux analysis. It covers the core principles, experimental methodologies, data interpretation, and applications in metabolic research and drug development.

Introduction to Fatty Acid Flux Analysis with Deuterated Palmitic Acid

Fatty acid flux analysis is a powerful technique to quantitatively measure the rates of synthesis, transport, and catabolism of fatty acids within biological systems. Stable isotope tracers, particularly deuterated fatty acids like d31-palmitic acid, have emerged as a robust tool for these studies.[1][2] Unlike traditional radiolabeled tracers, stable isotopes are non-radioactive and can be safely used in a wide range of in vitro and in vivo models.[3]

The use of deuterated palmitic acid offers significant advantages over the more commonly used 13C-labeled fatty acids. A key benefit is the elimination of the need for acetate correction, which is often required in 13C-based studies to account for isotopic exchange in the Krebs cycle.[4][5] This simplifies the experimental design and data analysis. Furthermore, studies using deuterated tracers often do not require frequent sampling, making them more amenable to outpatient and long-term studies.[1][2]

When deuterated palmitic acid is metabolized, the deuterium atoms are incorporated into various metabolic pools, primarily body water upon oxidation.[4] By measuring the enrichment of deuterium in these pools using mass spectrometry, researchers can accurately calculate the flux of palmitic acid through different metabolic pathways, including fatty acid oxidation, de novo lipogenesis, and incorporation into complex lipids.[6][7]

Key Metabolic Pathways Investigated

Deuterated palmitic acid is a versatile tracer that can be used to investigate several key metabolic pathways involved in fatty acid homeostasis.

Fatty Acid Oxidation (FAO)

Measuring the rate of fatty acid oxidation is crucial for understanding energy metabolism in various physiological and pathological states. When deuterated palmitic acid is oxidized, the deuterium is released as deuterated water (HDO). The rate of HDO production is directly proportional to the rate of fatty acid oxidation.

De Novo Lipogenesis (DNL)

De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors like glucose. While deuterated water is often used to measure DNL, deuterated palmitic acid can be used to trace the incorporation of exogenous fatty acids into triglyceride stores, providing a complete picture of lipid synthesis and storage.

Signaling Pathways in Fatty Acid Metabolism

The flux of fatty acids is tightly regulated by complex signaling networks. Deuterated palmitic acid tracing can be combined with molecular biology techniques to dissect these pathways.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that promotes fatty acid oxidation.[5][8] Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), reducing the production of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[9]

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. mTORC1 can be activated by fatty acids, leading to the regulation of lipid synthesis and other anabolic processes.[10]

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation.

SREBP-1c Signaling Pathway

Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis.[11][12] Insulin is a potent activator of SREBP-1c.

Experimental Protocols

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for labeling cultured cells with deuterated palmitic acid.

-

Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 80-90%).

-

Preparation of Deuterated Palmitic Acid-BSA Complex:

-

Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.

-

Prepare a stock solution of deuterated palmitic acid (e.g., d31-palmitic acid) in ethanol.

-

Slowly add the deuterated palmitic acid stock to the BSA solution while gently vortexing to allow for binding. The molar ratio of fatty acid to BSA is typically between 2:1 and 6:1.

-

-

Cell Labeling:

-

Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the serum-free medium containing the deuterated palmitic acid-BSA complex to the cells.

-

Incubate the cells at 37°C for the desired time points to trace fatty acid metabolism.

-

-

Cell Lysis and Lipid Extraction:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate buffer and scrape the cells.

-

Perform lipid extraction using a method such as the Bligh-Dyer or a solid-phase extraction (SPE) method.[4][13]

-

Add an internal standard (e.g., a different deuterated fatty acid not expected in the sample) to normalize for extraction efficiency.

-

-

Sample Preparation for Mass Spectrometry:

-

The extracted lipids can be derivatized to enhance their volatility and ionization for GC-MS analysis. A common derivatization is the formation of pentafluorobenzyl (PFB) esters.[1]

-

For LC-MS analysis, derivatization may not be necessary, but the sample should be reconstituted in a solvent compatible with the mobile phase.

-

In Vivo Protocol (Rodent Model)

This protocol provides a general guideline for in vivo fatty acid flux analysis in rodents.

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting is often required depending on the metabolic pathway being studied.

-

Tracer Administration: Deuterated palmitic acid can be administered orally or via intravenous infusion.[2][14] The tracer is often complexed with albumin for intravenous administration.

-

Sample Collection: Collect blood samples at various time points after tracer administration. Tissues can be collected at the end of the experiment.

-

Sample Processing:

-

Plasma: Separate plasma from whole blood by centrifugation.

-

Tissues: Homogenize tissues in an appropriate buffer.

-

-

Lipid Extraction and Analysis: Follow the lipid extraction and mass spectrometry analysis procedures as described for the in vitro protocol.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used to measure the enrichment of deuterated fatty acids and their metabolites.[1][6]

GC-MS Analysis

-

Derivatization: Fatty acids are typically derivatized to their methyl or PFB esters to increase their volatility.[1][15]

-

Separation: A capillary column is used to separate the different fatty acid esters.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and deuterated fatty acids.[15]

LC-MS/MS Analysis

-

Separation: Reversed-phase chromatography is commonly used to separate fatty acids.[6]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the analysis of underivatized fatty acids.[6]

-

Detection: Tandem mass spectrometry (MS/MS) in MRM mode provides high sensitivity and selectivity for the quantification of specific fatty acids and their isotopologues.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using deuterated palmitic acid for fatty acid flux analysis.

| Parameter | Experimental Condition | Value | Reference |

| Cumulative Recovery of d31-palmitate | 9 hours post-dose in urine (exercise) | 10.6 ± 3% | [2] |

| Cumulative Recovery of [1-13C]palmitate | 9 hours post-dose in breath (exercise) | 5.6 ± 2% | [2] |

| d3-acetate Recovery | Urine | 85 ± 4% | [2] |

| [1-13C]acetate Recovery | Breath | 54 ± 4% | [2] |

Table 1: Comparison of Deuterated and 13C-Labeled Palmitate Oxidation

| Parameter | Animal Model | Condition | Value (AUC mM·minutes) | Reference |

| Intrahepatic uptake of palmitic acid d-31 | Rats | Healthy | 33.3 ± 10.5 | [14] |

| Fatty Liver Disease | 57.4 ± 17.0 | [14] |

Table 2: In Vivo Hepatic Palmitic Acid Uptake

| Parameter | Measurement | Value | Reference |

| Correlation (d31-palmitate vs. corrected [1-13C]palmitate) | Fatty acid oxidation during exercise | y = 0.96x, P < 0.0001 | [2] |

| Palmitate Flux (LC/MS vs. GC/C/IRMS) | Human plasma | R² = 0.94, P < 0.00001 | [6] |

Table 3: Method Correlation and Validation

Applications in Drug Development

The use of deuterated compounds in drug development is a growing field.[16][17] Deuteration can improve the pharmacokinetic properties of a drug by slowing its metabolism.[18] Fatty acid flux analysis using deuterated palmitic acid can be a valuable tool in this context:

-

Preclinical Research: To understand the mechanism of action of drugs that target lipid metabolism.

-

Metabolic Disease Research: To investigate the pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[14]

-

Pharmacokinetic Studies: To trace the metabolic fate of deuterated drug candidates.

Conclusion

Deuterated palmitic acid is a powerful and versatile tool for fatty acid flux analysis. Its advantages over traditional 13C-labeling methods, combined with the sensitivity and specificity of modern mass spectrometry, provide researchers with a robust platform to investigate the intricate details of fatty acid metabolism in health and disease. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of fatty acid flux studies in both basic and translational research.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Skeletal muscle fatty acid oxidation is not directly associated with AMPK or ACC2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMPK-independent pathways regulate skeletal muscle fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute regulation of fatty acid oxidation and amp-activated protein kinase in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Hepatic Glucose and Palmitic Acid Metabolism in Rodents on High‐Fat Diet Using Deuterium Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Derivatization techniques for free fatty acids by GC [restek.com]

An In-depth Technical Guide to Stable Isotope Labeling with Palmitic Acid-9,10-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing one or more atoms in a compound with their heavier, non-radioactive isotopes, researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) without the safety concerns and disposal issues associated with radioisotopes. Palmitic acid-9,10-d2 is a deuterated form of palmitic acid, a common 16-carbon saturated fatty acid that plays a central role in energy storage and cellular signaling. The two deuterium atoms on carbons 9 and 10 make it distinguishable from its endogenous counterpart by mass spectrometry, enabling the precise quantification of its metabolic flux through various pathways.

This technical guide provides an in-depth overview of the principles and applications of stable isotope labeling using this compound, with a focus on experimental design, sample analysis, and data interpretation. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this methodology to study fatty acid metabolism in the context of health, disease, and therapeutic intervention.

Core Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using this compound as a tracer is the ability to distinguish it from the endogenous, unlabeled palmitate pool.[1] When introduced into a biological system, either in vivo or in vitro, the deuterated palmitate will participate in the same biochemical reactions as its natural counterpart. By measuring the incorporation of the deuterium label into various downstream metabolites and lipid species over time, it is possible to quantify the rates of key metabolic processes.[2][3]

Key applications include:

-

Fatty Acid Oxidation (Beta-Oxidation): Tracing the breakdown of palmitic acid for energy production.

-

Triglyceride Synthesis and Turnover: Measuring the rate of storage and release of fatty acids in adipose tissue and other organs.

-

Incorporation into Complex Lipids: Tracking the synthesis of phospholipids, sphingolipids, and other lipid molecules.

-

Signaling Pathway Elucidation: Investigating the role of palmitic acid in cellular signaling cascades.

Quantitative Data from Stable Isotope Labeling Studies

The following table summarizes representative quantitative data from studies utilizing deuterated or other isotopically labeled palmitic acid tracers to provide an indication of the experimental parameters and expected outcomes.

| Parameter | Value | Organism/System | Analytical Method | Reference |

| Tracer Infusion Rate | 0.03-0.04 µmol/kg/min | Humans | GC-MS | [4] |

| 0.5 nmol/kg/min (rest) | Healthy Adults | GC/C/IRMS | [5] | |

| 2 nmol/kg/min (exercise) | Healthy Adults | GC/C/IRMS | [5] | |

| Palmitate Flux (Rate of Appearance) | 155 ± 71 µmol/min | Humans | LC/MS | [6] |

| 147 ± 68 µmol/min | Humans | GC/C/IRMS | [6] | |

| Fractional Synthetic Rate (FSR) of Palmitate | 5.2% per day | Premature Infant | GC/MS, GC/C/IRMS | [7] |

| Cumulative Recovery of d31-palmitate (Oral Dose) | 10.6 ± 3% in urine (9h) | Humans | Not specified | [8] |

Key Metabolic Pathways of Palmitic Acid

Palmitic Acid Signaling Pathways

Palmitic acid is not only a substrate for energy metabolism but also an important signaling molecule that can influence various cellular processes, including inflammation, apoptosis, and insulin resistance.[1][9] Its effects are often mediated through the activation of specific receptors and signaling cascades.

Beta-Oxidation of Palmitic Acid

Beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[2][10] Each cycle of beta-oxidation removes a two-carbon unit from the fatty acyl-CoA molecule.

Triglyceride Synthesis

Triglycerides are the main storage form of fatty acids in the body.[8][11] They are synthesized from glycerol-3-phosphate and three fatty acyl-CoA molecules, a process that primarily occurs in the liver and adipose tissue.

Experimental Protocols

Experimental Workflow

A typical stable isotope tracing experiment with this compound involves several key stages, from tracer administration to data analysis.[2][12][13]

Tracer Administration Protocol (Intravenous Infusion)

For in vivo studies in humans or animals, a primed-constant infusion of this compound is a common method to achieve isotopic steady state in the plasma free fatty acid pool.[4]

-

Tracer Preparation: Aseptically prepare a solution of this compound complexed with fatty acid-free human serum albumin. The final concentration of the tracer will depend on the desired infusion rate and the subject's body weight.

-

Priming Dose: To rapidly achieve isotopic steady state, an initial bolus (priming dose) of the tracer can be administered.

-

Constant Infusion: Following the priming dose, a continuous infusion of the tracer is maintained at a constant rate (e.g., 0.03-0.04 µmol/kg/min) for the duration of the experiment.[4]

-

Blood Sampling: Collect blood samples at regular intervals before and during the infusion to monitor the isotopic enrichment of palmitate in plasma.

Lipid Extraction from Plasma

Several methods can be used to extract lipids from plasma. The Folch and Bligh-Dyer methods are classic biphasic extraction techniques, while monophasic methods using solvents like a butanol/methanol mixture are also effective and can be more amenable to high-throughput applications.[4][14][15][16]

-

Sample Preparation: To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated fatty acid not being traced).

-

Monophasic Extraction (Butanol/Methanol): Add a solution of 1-butanol/methanol (1:1, v/v) to the plasma sample.[15] Vortex vigorously to precipitate proteins and extract lipids into the solvent phase. Centrifuge to pellet the precipitate.

-

Biphasic Extraction (Folch): Add a chloroform/methanol (2:1, v/v) solution to the plasma. Vortex and then add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase containing the lipids is collected.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen. The dried lipid extract can be stored at -80°C until analysis.

Derivatization of Fatty Acids for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of fatty acids needs to be derivatized to increase their volatility. The most common method is the formation of fatty acid methyl esters (FAMEs).[1][10][11]

-

Reagents: Boron trifluoride (BF3) in methanol or methanolic HCl are common reagents for acid-catalyzed esterification. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used for silylation.[10][11]

-

Procedure (using BF3-methanol):

-

To the dried lipid extract, add a known volume of BF3-methanol reagent.

-

Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 10-60 minutes) to allow for complete esterification.[10]

-

After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

-

The hexane layer containing the FAMEs is collected and can be concentrated before injection into the GC-MS.

-

Mass Spectrometry Analysis

The choice between GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the study. GC-MS is well-suited for the analysis of FAMEs, while LC-MS/MS can directly analyze free fatty acids and more complex lipids.[6][17][18][19]

-

GC-MS:

-

Column: A capillary column with a suitable stationary phase for FAME separation is used.

-

Ionization: Electron ionization (EI) is commonly employed.

-

Detection: Selected Ion Monitoring (SIM) is used to monitor the molecular ions or characteristic fragment ions of both the unlabeled and the d2-labeled palmitate.

-

-

LC-MS/MS:

-

Column: A reverse-phase C18 column is typically used for the separation of fatty acids.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is common for fatty acid analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the tracer and tracee.[17]

-

Data Analysis and Interpretation

The primary data obtained from the mass spectrometer are the peak areas or intensities corresponding to the unlabeled (tracee) and the d2-labeled (tracer) palmitate. From this, the isotopic enrichment can be calculated.

Isotopic Enrichment (E):

E = (Area of Tracer) / (Area of Tracer + Area of Tracee)

At isotopic steady state during a constant infusion, the rate of appearance (Ra) of palmitate into the plasma can be calculated using the following equation:[3][9]

Rate of Appearance (Ra):

Ra = Infusion Rate of Tracer / E

This calculated Ra represents the total flux of palmitate into the plasma from all sources, including lipolysis from adipose tissue and dietary intake. By measuring the enrichment of d2-palmitate in various downstream lipid pools (e.g., triglycerides, phospholipids), the fractional contribution of plasma palmitate to the synthesis of these lipids can be determined. Further kinetic modeling can provide more in-depth insights into the dynamics of fatty acid metabolism.[20][21][22]

Conclusion

Stable isotope labeling with this compound is a versatile and powerful tool for investigating the complexities of fatty acid metabolism. This technical guide has provided a comprehensive overview of the core principles, experimental protocols, and data analysis strategies involved in its application. By carefully designing and executing these experiments, researchers and drug development professionals can gain valuable insights into the role of palmitic acid in health and disease, and effectively evaluate the impact of therapeutic interventions on lipid metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. mdpi.com [mdpi.com]

- 5. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. Derivatization techniques for free fatty acids by GC [restek.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Cellular Processes: A Technical Guide to Isotopically Labeled Palmitic Acid

For researchers, scientists, and drug development professionals, understanding the intricate roles of fatty acids in cellular signaling, metabolism, and disease is paramount. Palmitic acid, a ubiquitous saturated fatty acid, is a key player in these processes. This technical guide provides an in-depth overview of isotopically labeled palmitic acid, a powerful tool for elucidating its complex biological functions.

While the specific isotopic labeling at the 9,10-d2 position is not widely commercially available, a variety of deuterated and carbon-13 labeled palmitic acid analogs serve as essential tracers and standards in research. This guide will focus on these readily accessible and extensively validated research tools.

Suppliers and Catalog Information for Isotopically Labeled Palmitic Acid

For ease of comparison, the following table summarizes the available isotopically labeled palmitic acid products from various suppliers.

| Product Name | Isotopic Label | Supplier | Catalog Number |

| Palmitic acid-9,10-d2 | 9,10-d2 | MedChemExpress | HY-N0830 |

| Palmitic Acid-d2 | 2,2'-d2 | Cayman Chemical | 9001876 |

| Palmitic Acid-d31 | d31 | Cambridge Isotope Laboratories | DLM-215 |

| Palmitic acid-1-¹³C | 1-¹³C | Sigma-Aldrich | 292125 |

| Palmitic acid-¹³C₁₆ | ¹³C₁₆ | Sigma-Aldrich | 605573 |

Core Applications in Research

Isotopically labeled palmitic acids are indispensable tools in modern biological research, primarily utilized in three key areas:

-

Metabolic Tracing and Flux Analysis: Stable isotope-labeled fatty acids, such as ¹³C₁₆-palmitic acid, are used to trace the metabolic fate of palmitate within cells.[1][2][3] By tracking the incorporation of the isotopic label into downstream metabolites and complex lipids, researchers can quantify metabolic fluxes and understand how disease states or therapeutic interventions alter lipid metabolism.[4][5][6][7] Deuterated fatty acids, like palmitic acid-d31, are also employed in metabolic studies, particularly for assessing fatty acid oxidation.[8][9]

-

Internal Standards for Mass Spectrometry: In lipidomics, accurate quantification of endogenous lipids is crucial. Deuterated and ¹³C-labeled palmitic acids serve as ideal internal standards for mass spectrometry-based analyses.[10] Because they have nearly identical chemical and physical properties to their unlabeled counterparts but a different mass, they can be added to samples at a known concentration to correct for variations in sample preparation and instrument response, ensuring precise and reproducible quantification.

-

Studying Signaling Pathways: Palmitic acid is not just a metabolite but also a signaling molecule that can influence various cellular pathways, including those involved in inflammation, apoptosis, and insulin resistance.[11][12] Isotopically labeled palmitic acids can be used to track its uptake and incorporation into signaling lipids, helping to dissect its role in these complex processes.

Signaling Pathways Modulated by Palmitic Acid

Palmitic acid has been shown to modulate several critical signaling pathways. An excess of palmitic acid can lead to cellular stress and has been implicated in the development of metabolic diseases and cancer.[11][13][14] One of the key pathways affected is the PI3K/Akt signaling cascade, which is central to cell growth, proliferation, and survival.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Isotopically Labeled Palmitic Acid

This protocol describes a general procedure for labeling cultured cells with isotopically labeled palmitic acid to trace its incorporation into cellular lipids.

Materials:

-

Isotopically labeled palmitic acid (e.g., ¹³C₁₆-Palmitic acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest

-

Phosphate Buffered Saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

-

Preparation of Labeled Palmitic Acid-BSA Conjugate:

-

Dissolve the isotopically labeled palmitic acid in ethanol.

-

In a separate tube, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the palmitic acid solution to the BSA solution while vortexing to facilitate conjugation.

-

Incubate at 37°C for 30 minutes.

-

-

Cell Labeling:

-

Grow cells to the desired confluency in standard culture medium.

-

Remove the standard medium and wash the cells once with PBS.

-

Add the cell culture medium containing the labeled palmitic acid-BSA conjugate to the cells.

-

Incubate the cells for the desired labeling period (this can range from minutes to hours depending on the experimental goals).

-

-

Cell Harvesting and Lipid Extraction:

-

After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

-

-

Analysis:

-

Analyze the extracted lipids by mass spectrometry to determine the incorporation of the isotopic label into different lipid species.

-

Protocol 2: Use as an Internal Standard for Mass Spectrometry

This protocol outlines the use of isotopically labeled palmitic acid as an internal standard for the quantification of endogenous palmitic acid.

Materials:

-

Isotopically labeled palmitic acid (e.g., Palmitic acid-d31) of known concentration.

-

Biological sample (e.g., plasma, cell lysate).

-

Lipid extraction solvents.

-

Derivatization agent (if required for GC-MS).

Procedure:

-

Sample Spiking:

-

To a known volume or mass of the biological sample, add a precise amount of the isotopically labeled palmitic acid internal standard.

-

-

Lipid Extraction:

-

Perform a lipid extraction on the spiked sample.

-

-

Derivatization (for GC-MS):

-

If analyzing by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the fatty acids to a more volatile form, such as fatty acid methyl esters (FAMEs).

-

-

Mass Spectrometry Analysis:

-

Analyze the sample by LC-MS or GC-MS.

-

Quantify the endogenous (unlabeled) palmitic acid by comparing its peak area to the peak area of the known amount of the isotopically labeled internal standard.

-

Conclusion

Isotopically labeled palmitic acids are powerful and versatile tools for researchers in the life sciences. From tracing metabolic pathways and quantifying lipid species to dissecting complex signaling cascades, these reagents provide invaluable insights into the multifaceted roles of fatty acids in health and disease. While the specific "this compound" may have limited availability, the wide array of other deuterated and ¹³C-labeled analogs offers robust alternatives for advancing our understanding of cellular lipid biology.

References

- 1. Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of high-temperature conversion and equilibration methods for the determination of d31-palmitic acid oxidation in man using continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

Safety and Handling of Deuterated Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of deuterated fatty acids. These isotopically reinforced lipids are gaining prominence in research and therapeutic development due to their ability to resist lipid peroxidation, a key process in cellular damage and various pathologies. Adherence to proper safety and handling protocols is crucial for ensuring experimental integrity and personnel safety.

Safety and Toxicity

Deuterated polyunsaturated fatty acids (D-PUFAs) are generally considered safe, with studies indicating they may offer protection against oxidative stress.[1][2][3] Clinical trials investigating D-PUFAs for diseases like Friedreich's ataxia have reported good tolerability with no serious adverse events related to the compounds.[4][5] For instance, the di-deuterated form of linoleic acid ethyl ester (RT001) was found to be safe and tolerable at doses up to 9 g/day over 28 days.[4]

It is important to note that while the deuteration of fatty acids is a subtle modification, their biological effects can be significant. The primary mechanism of action is the kinetic isotope effect, where the stronger carbon-deuterium bond at bis-allylic sites slows down the hydrogen abstraction step that initiates lipid peroxidation.[6]

Table 1: Summary of Available Acute Toxicity Data for Related Fatty Acid Compounds

| Compound Class | Test Animal | Route of Administration | LD50 Value |

| Fatty Acid Esters | Rat | Oral | > 2000 mg/kg |

| Linoleic Acid | - | - | Not classified as acutely toxic |

| alpha-Linolenic Acid | - | - | Not classified as acutely toxic |

Note: This table summarizes data for non-deuterated fatty acid derivatives. Specific quantitative toxicity data for deuterated fatty acids is limited in publicly available literature. Researchers should always consult the manufacturer-provided Safety Data Sheet (SDS) for the specific deuterated fatty acid being used.

Handling and Storage

Proper handling and storage are paramount to maintain the stability and purity of deuterated fatty acids, particularly unsaturated ones which are prone to oxidation.

Table 2: Storage and Handling Guidelines for Deuterated Fatty Acids

| Form | Storage Temperature | Container | Handling Recommendations |

| Powder (Saturated) | ≤ -16°C | Glass with Teflon-lined cap | Stable as a dry powder. Allow the entire container to warm to room temperature before opening to prevent condensation. |

| Powder (Unsaturated) | Not Recommended | Not Applicable | Highly hygroscopic and susceptible to oxidation. Should be dissolved in a suitable organic solvent immediately upon receipt. |

| Organic Solution | -20°C ± 4°C | Glass with Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles. |

| Aqueous Suspension | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time. |

General Laboratory Practices

When working with deuterated fatty acids, standard laboratory safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Handle volatile solvents and powdered fatty acids in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Avoiding Contamination: Use clean, dry glassware and PTFE accessories. To prevent isotopic contamination, especially with other deuterated compounds, handle solvents under an inert atmosphere.

Experimental Protocols

The following are generalized protocols for the use of deuterated fatty acids in cell culture and animal models. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Administration to Cell Cultures

This protocol describes the preparation and administration of deuterated fatty acids to cultured cells.

Materials:

-

Deuterated fatty acid (e.g., 11,11-D2-Linoleic Acid)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol (for stock solution)

-

Serum-free cell culture medium

-

Cultured cells of interest

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the deuterated fatty acid in ethanol.

-

BSA Complex Formation:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

-

Add the ethanolic stock solution of the deuterated fatty acid to the BSA solution while vortexing to facilitate complex formation. The final ethanol concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.

-

-

Cell Treatment:

-

Plate cells and grow to the desired confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Replace the culture medium with the serum-free medium containing the deuterated fatty acid-BSA complex.

-

Incubate the cells for the desired period.

-

-

Analysis: After incubation, cells can be harvested for various downstream analyses, such as lipid extraction and analysis by mass spectrometry to confirm incorporation and to measure effects on lipid peroxidation.

In Vivo Oral Administration in Animal Models

This protocol outlines the procedure for oral administration of deuterated fatty acids to mice.

Materials:

-

Deuterated fatty acid ethyl ester (e.g., 11,11-D2-Ethyl Linoleate)

-

Control diet (with non-deuterated fatty acid ethyl ester)

-

Animal model (e.g., C57BL/6 mice)

Procedure:

-

Diet Preparation:

-

Animal Acclimatization: Acclimate the animals to the housing conditions and baseline diet before starting the experimental diet.

-

Dietary Administration:

-

Provide the mice with ad libitum access to the deuterated or control diet and water for the duration of the study (e.g., 5 months).[7]

-

-

Tissue Collection and Analysis:

-

At the end of the study, collect blood and tissues of interest (e.g., brain, liver).

-

Analyze the tissues for the incorporation of the deuterated fatty acid and for markers of lipid peroxidation (e.g., F2-isoprostanes, neuroprostanes) using techniques like mass spectrometry.[7]

-

Signaling Pathways and Experimental Workflows

Deuterated polyunsaturated fatty acids primarily exert their effect by mitigating lipid peroxidation, a key event in ferroptosis and other forms of oxidative stress-induced cell death.

Lipid Peroxidation and Ferroptosis Pathway

The diagram below illustrates the process of lipid peroxidation and its inhibition by deuterated fatty acids, a key mechanism in preventing ferroptosis.

Caption: Lipid Peroxidation Pathway and its Inhibition by D-PUFAs.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of deuterated fatty acids.

Caption: Typical Experimental Workflow for In Vivo D-PUFA Studies.

This guide provides a foundational understanding of the safety and handling of deuterated fatty acids for research professionals. It is essential to supplement this information with manufacturer-specific guidelines and to conduct thorough risk assessments before initiating any new experimental protocols.

References

- 1. Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 7. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Certificate of Analysis: Palmitic acid-9,10-d2 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies associated with a Certificate of Analysis (CoA) for Palmitic acid-9,10-d2. This deuterated fatty acid is a critical tool in metabolic research, frequently utilized as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry. Understanding the quality control parameters detailed in a CoA is paramount for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values represent common specifications and may vary slightly between different manufacturing lots and suppliers.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Formula | C₁₆H₃₀D₂O₂ |

| Molecular Weight | 258.44 g/mol |

| CAS Number | 62689-96-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

| Storage Conditions | -20°C for short-term, -80°C for long-term |

Table 2: Quality Control Specifications

| Test | Specification | Typical Method |

| Chemical Purity | ≥98% | GC-MS, LC-MS |

| Isotopic Enrichment | ≥98% Deuterated forms (d₁-d₂) | NMR, GC-MS |

| Identity Confirmation | Conforms to structure | ¹H-NMR, MS |

Experimental Protocols

The quality control specifications outlined above are verified through rigorous experimental protocols. The following sections detail the methodologies for the key analyses cited.

Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to separate and identify the components of the sample and to determine the chemical purity of this compound.

a) Sample Preparation and Derivatization: To increase volatility for GC analysis, the fatty acid must be derivatized, typically to its fatty acid methyl ester (FAME).[1]

-

Esterification: A known amount of the this compound sample is dissolved in a suitable solvent (e.g., toluene).

-

A derivatization agent, such as Boron Trifluoride (BF₃)-Methanol solution (12-14%), is added to the sample.[1]

-

The mixture is heated in a sealed vial at 60-100°C for a specified time (e.g., 10-60 minutes) to ensure complete conversion to the FAME.[1]

-

After cooling, water and an extraction solvent (e.g., hexane or heptane) are added. The mixture is vortexed to extract the FAME into the organic layer.[1]

-

The organic layer is collected and may be dried over anhydrous sodium sulfate before analysis.

b) GC-MS Instrumentation and Conditions: [2][3]

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: TR-FAME capillary column (30m x 0.25mm, 0.25µm film thickness) or equivalent.[2]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless mode at 220°C.

-

Oven Temperature Program:

-

Initial hold at 70°C for 1 minute.

-

Ramp to 170°C at 11°C/min.

-

Ramp to 175°C at 0.8°C/min.

-

Ramp to 220°C at 20°C/min.

-

Hold at 220°C for 2.5 minutes.

-

-

Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.

-

Data Analysis: The chemical purity is determined by calculating the peak area percentage of the FAME of this compound relative to the total peak area of all detected compounds.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of deuterium labeling and quantifying the isotopic enrichment without the need for derivatization.[4][5]

a) Sample Preparation:

-

A precise amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

An internal standard with a known concentration may be added for quantitative analysis.

b) NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or similar.

-

¹H NMR: To observe the reduction in signal intensity at the 9 and 10 positions due to deuterium substitution.

-

²H NMR: To directly observe the deuterium signal and confirm its location.[6][7]

-

Pulse Program: Standard pulse programs for ¹H and ²H acquisition are used.

-

Data Analysis: The isotopic enrichment is calculated by comparing the integration of the residual proton signals at the labeled positions in the ¹H NMR spectrum to the integration of a non-deuterated position on the molecule. Alternatively, quantitative ²H NMR can be used to determine the deuterium content directly.[5]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of fatty acids and is often used to confirm the concentration of the standard.[8][9]

a) Sample Preparation:

-

The this compound sample is accurately weighed and dissolved in a suitable solvent to create a stock solution of known concentration.

-

A series of calibration standards are prepared by diluting the stock solution.

-

For analysis in biological matrices, a lipid extraction step (e.g., Folch or Bligh-Dyer method) is performed.

b) LC-MS/MS Instrumentation and Conditions: [10][11]

-

Liquid Chromatograph: Agilent 1200 series or similar.

-

Column: Reversed-phase C18 column (e.g., Ascentis C18, 2.7 µm, 2.1 x 150 mm).[11]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile/isopropanol), both containing an additive like ammonium acetate or formic acid to enhance ionization.[8][11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000) operated in Multiple Reaction Monitoring (MRM) mode.[12]

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Data Analysis: The concentration is determined by constructing a calibration curve from the peak areas of the calibration standards.

Mandatory Visualizations

The following diagrams illustrate key aspects of the analysis and biological relevance of Palmitic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

Methodological & Application

Protocol for Metabolic Labeling and Analysis of Cellular Lipids Using Palmitic Acid-9,10-d2

Application Notes

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in various cellular processes, including energy storage, membrane structure, and signal transduction.[1] Dysregulation of fatty acid metabolism is implicated in numerous diseases, making the study of fatty acid uptake and utilization crucial for researchers in cell biology, metabolism, and drug development. Palmitic acid-9,10-d2 is a stable isotope-labeled version of palmitic acid that serves as a powerful tracer to investigate the metabolic fate of exogenous palmitic acid in cell culture.[2][3] By incorporating a deuterium label at the 9th and 10th carbon positions, researchers can distinguish it from endogenous, unlabeled palmitic acid using mass spectrometry-based techniques. This allows for the precise quantification of its incorporation into various lipid species, providing insights into pathways of fatty acid metabolism, storage, and signaling.

Principle of the Method

This protocol outlines the use of this compound as a metabolic tracer in cultured cells. Due to the low solubility of long-chain fatty acids in aqueous media, this compound is first complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its delivery to cells. Once introduced into the cell culture medium, cells take up the deuterated palmitic acid and incorporate it into various lipid classes, such as triglycerides, phospholipids, and ceramides.[4][] Following a defined incubation period, cellular lipids are extracted and analyzed by mass spectrometry (MS). The presence of the deuterium label allows for the differentiation and quantification of newly synthesized lipids derived from the exogenous palmitic acid.

Applications

-

Metabolic Flux Analysis: Tracing the rate of incorporation of this compound into different lipid pools to understand the dynamics of lipid metabolism.[6][7][8]

-

Drug Discovery and Development: Evaluating the effect of therapeutic compounds on fatty acid uptake, storage, and signaling pathways.

-

Disease Modeling: Investigating alterations in fatty acid metabolism in in vitro models of diseases such as cancer, diabetes, and cardiovascular disorders.[4]

-

Signal Transduction Studies: Elucidating the role of exogenous palmitic acid in the activation or modulation of lipid-mediated signaling pathways.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the incorporation of deuterated palmitic acid into various lipid classes in cancer cell lines. This data is adapted from studies using d4-palmitic acid and serves as a general guide for expected outcomes with this compound. Actual incorporation rates will vary depending on the cell type, experimental conditions, and the specific lipid species being analyzed.

| Lipid Class | Subclass | Fold Incorporation (Labeled vs. Unlabeled) |

| Glycerophospholipids | Phosphatidylcholine (PC) | 5 - 15 |

| Phosphatidylethanolamine (PE) | 5 - 20 | |

| Phosphatidylinositol (PI) | 3 - 10 | |

| Sphingolipids | Ceramide (Cer) | 10 - 50 |

| Sphingomyelin (SM) | 5 - 25 | |

| Neutral Lipids | Diacylglycerol (DAG) | 20 - 100 |

| Triacylglycerol (TAG) | 50 - 200+ |

Data is illustrative and based on findings from metabolomic studies of fatty acid incorporation in cancer cells.[4][10] The fold incorporation represents the relative abundance of the deuterated lipid species compared to its endogenous, unlabeled counterpart after a 4-hour incubation period.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA.

Materials:

-

This compound powder

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

0.1 M NaOH

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile, deionized water

-

Sterile 15 mL and 50 mL conical tubes

-

Water bath or heating block

Procedure:

-

Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

-

Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS in a 15 mL conical tube.

-

Gently mix by inverting the tube until the BSA is completely dissolved. Avoid vigorous vortexing to prevent foaming.

-

Sterile filter the BSA solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

-

Pre-warm the 10% BSA solution to 37°C in a water bath.

-

-

Prepare a 100 mM this compound Stock Solution:

-

Calculate the required mass of this compound for your desired volume of 100 mM stock solution (Molecular Weight will be provided by the manufacturer, approximately 258.45 g/mol ).

-

In a sterile glass tube, dissolve the this compound powder in 0.1 M NaOH by heating at 70°C for 10-15 minutes with occasional vortexing until the solution is clear.

-

-

Complex this compound with BSA:

-